4-(Iodomethyl)-5-methyl-2H-1,3-dioxol-2-one
CAS No.: 80841-79-8
Cat. No.: VC4127440
Molecular Formula: C5H5IO3
Molecular Weight: 240 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 80841-79-8 |
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Molecular Formula | C5H5IO3 |
Molecular Weight | 240 g/mol |
IUPAC Name | 4-(iodomethyl)-5-methyl-1,3-dioxol-2-one |
Standard InChI | InChI=1S/C5H5IO3/c1-3-4(2-6)9-5(7)8-3/h2H2,1H3 |
Standard InChI Key | SMTDIEBUWFHPON-UHFFFAOYSA-N |
SMILES | CC1=C(OC(=O)O1)CI |
Canonical SMILES | CC1=C(OC(=O)O1)CI |
Introduction
Chemical Structure and Physicochemical Properties
The molecular formula of 4-(iodomethyl)-5-methyl-2H-1,3-dioxol-2-one is C₅H₅IO₃, with a molecular weight of 239.996 g/mol . The compound features a dioxolane ring (a five-membered cyclic carbonate) substituted with a methyl group at the 5-position and an iodomethyl group at the 4-position.
Key Physical Properties
Property | Value | Source |
---|---|---|
Density | ~1.36 g/cm³ (predicted) | |
Boiling Point | Not reported | - |
Melting Point | Not reported | - |
Solubility | Slight in chloroform, methanol | |
LogP (Partition Coefficient) | 1.476 |
The iodine atom’s electronegativity and steric bulk influence the compound’s reactivity, enabling participation in nucleophilic substitution and cross-coupling reactions .
Synthetic Routes and Optimization
Primary Synthesis from 4,5-Dimethyl-1,3-dioxol-2-one
The most common route involves iodination of 4,5-dimethyl-1,3-dioxol-2-one (CAS 37830-90-3) using iodine or iodide salts under controlled conditions . For example:
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Chlorination-Iodination Tandem Reaction:
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Direct Iodination:
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Reaction of 4,5-dimethyl-1,3-dioxol-2-one with iodine in the presence of a base (e.g., NaOH) at room temperature.
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Industrial-Scale Production
Industrial methods prioritize solvent efficiency and catalyst recovery:
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Continuous Flow Reactors: Enable precise control of iodination conditions, reducing side reactions.
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Green Chemistry Approaches: Use of biodegradable solvents (e.g., ethanol) and recyclable catalysts (e.g., NaI) .
Reactivity and Chemical Transformations
Nucleophilic Substitution
The iodomethyl group (-CH₂I) is highly susceptible to nucleophilic attack, enabling:
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Amine Substitution: Reaction with primary or secondary amines yields 4-(aminomethyl)-5-methyl-1,3-dioxol-2-one, a precursor for prodrugs .
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Thiol Exchange: Treatment with thiols (RSH) forms thioether derivatives, useful in polymer chemistry.
Oxidation and Reduction
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Oxidation: Using NaIO₄ or MnO₂ converts the iodomethyl group to a carbonyl, forming 4-formyl-5-methyl-1,3-dioxol-2-one.
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Reduction: Catalytic hydrogenation (H₂/Pd) removes iodine, yielding 4-methyl-1,3-dioxol-2-one.
Ring-Opening Reactions
The dioxolane ring undergoes hydrolysis in acidic or basic conditions:
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Acidic Hydrolysis: Produces 4-(iodomethyl)-5-methyl-1,2-diol, a diol intermediate .
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Basic Hydrolysis: Degrades the carbonate to CO₂ and 4-(iodomethyl)-5-methylglycerol .
Applications in Pharmaceutical and Material Science
Prodrug Development
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Olmesartan Medoxomil: This angiotensin II receptor antagonist uses 4-(iodomethyl)-5-methyl-1,3-dioxol-2-one as a key intermediate to enhance bioavailability .
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Ampicillin Prodrugs: The iodomethyl group facilitates esterification of ampicillin, improving oral absorption .
Polymer Chemistry
The compound serves as a monomer for synthesizing iodine-functionalized polycarbonates, which exhibit antimicrobial properties .
Organic Synthesis
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Cross-Coupling Reactions: Participates in Ullmann and Suzuki-Miyaura couplings to form C-C bonds .
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Radiolabeling: The iodine-127/131 isotope enables tracking in pharmacokinetic studies .
Comparison with Analogous Halogenated Dioxolanes
The iodine derivative’s superior leaving-group ability makes it preferred for reactions requiring rapid kinetics .
Future Directions
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Catalytic Asymmetric Synthesis: Developing enantioselective routes for chiral dioxolane derivatives.
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Nanoparticle Functionalization: Exploring iodine’s role in drug-delivery systems.
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Environmental Impact Studies: Assessing biodegradation pathways of iodinated polycarbonates.
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